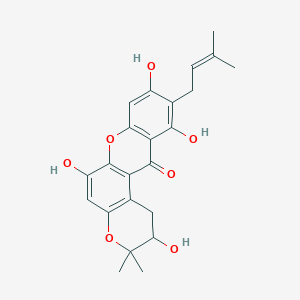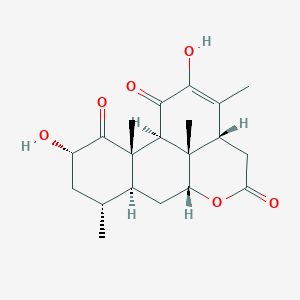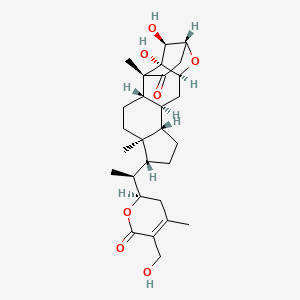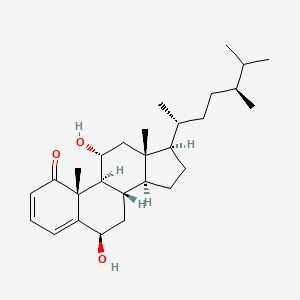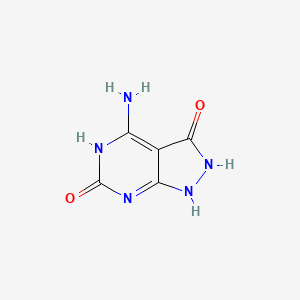
Hydroxyakalone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxyakalone is a natural product found in Agrobacterium aurantiacum with data available.
Scientific Research Applications
Xanthine Oxidase Inhibition
Hydroxyakalone, isolated from the marine bacterium Agrobacterium aurantiacum, is a novel xanthine oxidase inhibitor. It has been identified as 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-one-6-ol, with an IC50 of 4.6 microM against xanthine oxidase. This suggests its potential use in conditions where xanthine oxidase inhibition is beneficial (Izumida et al., 1997).
Clinical Experience Overview
There is a significant history of clinical experience with hydroxyurea, a compound related to this compound, which provides valuable insights. Over 30 years, hydroxyurea's applications have been identified and evolved, driven by clinical observations and basic laboratory studies. These insights are crucial in understanding the development and potential applications of this compound (Donehower, 1992).
Biomedical Applications
Recent advances in the biomedical applications of hydroxyapatite, a compound related to this compound, provide insights into potential uses. Hydroxyapatite's bioactive and biocompatible properties have led to its use in bone tissue regeneration, drug delivery systems, and other biomedical fields. These applications may offer a framework for exploring this compound's potential uses in similar areas (Haider et al., 2017).
properties
Molecular Formula |
C5H5N5O2 |
|---|---|
Molecular Weight |
167.13 g/mol |
IUPAC Name |
4-amino-2,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-3,6-dione |
InChI |
InChI=1S/C5H5N5O2/c6-2-1-3(8-5(12)7-2)9-10-4(1)11/h(H5,6,7,8,9,10,11,12) |
InChI Key |
KHPWHSXHIVVNRI-UHFFFAOYSA-N |
SMILES |
C12=C(NC(=O)N=C1NNC2=O)N |
Canonical SMILES |
C12=C(NC(=O)N=C1NNC2=O)N |
synonyms |
hydroxyakalone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



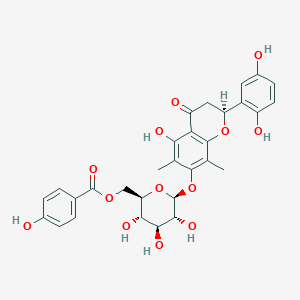


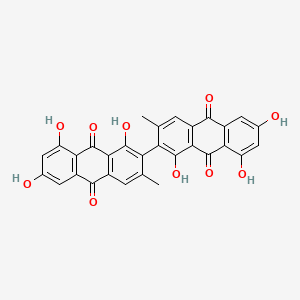
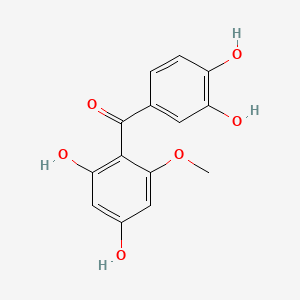


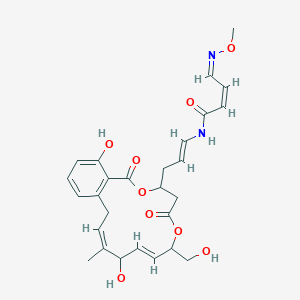
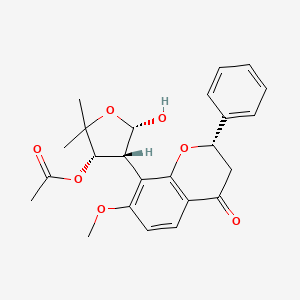
![3-[[(12E,14E,22E)-17-[(E)-10-(diaminomethylideneamino)-4-methyldec-4-en-2-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B1244976.png)
